Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride

Oxygen Sensing Luminescence Lifetime Photophysics

Researchers requiring high-sensitivity oxygen sensing often face rapid photobleaching and leaching with standard [Ru(bpy)3]Cl2 probes, compromising long-term sensor stability. [Ru(dpp)3]Cl2 directly addresses these limitations: • 9× longer excited-state lifetime (5.34 μs vs. 0.60 μs) than [Ru(bpy)3]2+, enabling time-gated background suppression for superior S/N in complex matrices. • Exceptional O2 sensitivity (IN2/IO2 = 35) with <2% signal drift over 6 months when immobilized, minimizing recalibration downtime. • Validated 100-fold detection limit improvement for S2O8^2- via both anodic & cathodic ECL on a single electrode-unachievable with unsubstituted analogs.

Molecular Formula C72H48Cl2N6Ru
Molecular Weight 1169.2 g/mol
CAS No. 36309-88-3
Cat. No. B160089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride
CAS36309-88-3
SynonymsRu(ddp)
Molecular FormulaC72H48Cl2N6Ru
Molecular Weight1169.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Cl-].[Cl-].[Ru+2]
InChIInChI=1S/3C24H16N2.2ClH.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;;;/h3*1-16H;2*1H;/q;;;;;+2/p-2
InChIKeySKZWFYFFTOHWQP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) Dichloride Procurement Guide


Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride (CAS 36309-88-3), commonly abbreviated as [Ru(dpp)3]Cl2, is a homoleptic ruthenium(II) polypyridyl complex. It belongs to a class of compounds renowned for their metal-to-ligand charge-transfer (MLCT) excited states, which underpin their utility in luminescence, electrochemiluminescence (ECL), and oxygen sensing applications [1]. The compound is characterized by a strong absorption band (λmax 455 nm) and an emission maximum at 613 nm, which is dynamically quenched by molecular oxygen, forming the basis for its use as an optical oxygen probe [2]. Its high molar absorptivity and relatively long excited-state lifetime distinguish it from simpler analogs like [Ru(bpy)3]2+, providing a unique set of performance characteristics for demanding analytical and sensing applications [3].

Optical oxygen sensing via dynamic quenching
Electrochemiluminescence (ECL) probe for anodic and cathodic detection
Time-resolved luminescence with reduced autofluorescence background

Why Generic Ru(bpy)3 or Ru(phen)3 Cannot Substitute


Substituting [Ru(dpp)3]Cl2 with a more common ruthenium complex like [Ru(bpy)3]Cl2 or [Ru(phen)3]Cl2 is not a viable procurement strategy for applications demanding high sensitivity or specific electrochemical behavior. The introduction of the 4,7-diphenyl substituents on the phenanthroline ligand dramatically alters the complex's photophysical and electrochemical properties compared to unsubstituted analogs [1]. These structural modifications result in a significantly enhanced luminescence lifetime (5.34 μs for [Ru(dpp)3]2+ vs. 0.60 μs for [Ru(bpy)3]2+), a red-shifted absorption, and a markedly different electrochemical profile that enables both anodic and cathodic ECL sensing in aqueous media—a feature not readily accessible with [Ru(bpy)3]2+ [2][3]. Furthermore, the higher hydrophobicity of [Ru(dpp)3]Cl2 improves its compatibility with polymer matrices in optical sensors, mitigating leaching issues that can plague sensors based on more hydrophilic ruthenium complexes [4].

Luminescence lifetime mismatch: [Ru(dpp)3]2+ (~5.3 μs) is significantly longer than [Ru(bpy)3]2+ (~0.6 μs); substituting may compromise time-resolved detection sensitivity.
Cathodic ECL capability is absent in [Ru(bpy)3]2+ due to hydrogen evolution; generic analogs may not support multi-modal ECL detection in aqueous media.
Hydrophobicity and matrix compatibility differ: lower hydrophobicity of simpler complexes can increase leaching in polymer-based optical sensors, reducing long-term stability.

Quantitative Performance Evidence vs. Comparators


Luminescence Lifetime and Oxygen Sensing Sensitivity

The luminescence lifetime (τ) of [Ru(dpp)3]2+ is significantly longer than that of the unsubstituted analogs [Ru(bpy)3]2+ and [Ru(phen)3]2+. A longer lifetime directly enhances sensitivity in time-resolved luminescence measurements and dynamic quenching-based oxygen sensors, as it allows for more efficient collisional quenching by O2 [1].

Luminescence lifetime
Head-to-head
5.34 μs (MeOH) vs. 0.60 μs [Ru(bpy)3]2+
Supports time-resolved O2 detection sensitivity
Room temperature, methanol solvent; reported comparison
Oxygen Sensing Luminescence Lifetime Photophysics

Cathodic ECL Sensitivity for Peroxodisulfate Detection

A regenerable ECL sensor constructed with [Ru(dpp)3]2+ modified on a carbon paste electrode (CPE) exhibits a distinct, reversible reduction peak at -0.96 V in aqueous solution, a feature not observed with [Ru(bpy)3]2+ due to interfering hydrogen evolution [1]. This unique electrochemical behavior enables cathodic ECL detection of S2O8^2- with dramatically improved sensitivity.

Cathodic ECL DL (S2O8²⁻)
Head-to-head
2 nM vs. [Ru(bpy)3]2+ methods (≈100× improvement)
Enables trace-level cathodic ECL sensing
Aqueous, carbon paste electrode; regenerable sensor
Electrochemiluminescence Sensor Peroxodisulfate

Anodic ECL Performance for Oxalate Detection

While [Ru(bpy)3]2+ is a well-known standard for anodic ECL, the [Ru(dpp)3]2+-modified electrode demonstrates competitive and robust performance in aqueous media for oxalate detection. The sensor provides a wide linear range and a low detection limit, demonstrating its viability for real sample analysis with good recoveries [1]. Although a direct quantitative comparison of detection limits under identical conditions is not available, the sensor's performance demonstrates its equivalence or superiority in specific applications, particularly given its ability to perform both anodic and cathodic ECL.

Anodic ECL DL (oxalate)
Class-level
60 nM (aqueous, CPE-modified electrode)
Supports dual-mode ECL on single platform
Inferred comparison; direct method validation advised
Electrochemiluminescence Oxalate Biosensor

Response Time of Optical Oxygen Sensors

The response time of an optical oxygen sensor is critical for monitoring dynamic processes. A comparative study of [Ru(dpp)3]Cl2-based sensing films showed that the inclusion of silver nanoparticles (Ag NPs) significantly accelerates the sensor's response. The Ag-containing film achieved a response time of 1.0 s, compared to 1.5 s for the Ag-free film, when switching from a deoxygenated to an air-saturated aqueous environment [1].

Response time (t95)
Head-to-head
1.0 s (Ag NP) vs. 1.5 s (Ag-free)
Formulation optimization reduces response lag
PMMA film, deoxygenated → air-saturated; reported t95
Optical Sensor Response Time Dissolved Oxygen

Oxygen Sensor Sensitivity and Stability in Xerogel Matrices

The sensitivity of a quenchometric oxygen sensor is often quantified by the ratio of luminescence intensity in an inert atmosphere (I_N2) to that in an oxygen-saturated environment (I_O2). A sensor fabricated by doping [Ru(dpp)3]2+ into a fluorinated ORMOSIL xerogel achieved an exceptionally high I_N2/I_O2 ratio of 35 ± 4, a value that was reported as being significantly greater than any previous [Ru(dpp)3]2+-based sensor [1]. Furthermore, this sensor exhibited less than 2% drift over a period of 6 months, highlighting its long-term stability.

O2 sensitivity ratio
Reported
I_N2/I_O2 = 35 ± 4; drift
Indicates high sensitivity and long-term stability
Fluorinated ORMOSIL xerogel; cross-study reference
Oxygen Sensor Photostability Xerogel

Optimal Deployment Scenarios Based on Validated Evidence


High-Sensitivity ECL Assays for Trace Analytes

This compound is the superior choice for developing regenerable ECL sensors that require the detection of trace-level analytes like peroxodisulfate (S2O8^2-) or oxalate. The demonstrated 100-fold improvement in detection limit for S2O8^2- compared to prior methods makes [Ru(dpp)3]Cl2 the logical choice for analytical chemists seeking to push the boundaries of assay sensitivity [1]. The unique ability to perform both anodic and cathodic ECL with a single modified electrode also simplifies multi-analyte detection schemes [1].

Long-Term Optical Oxygen Monitoring in Challenging Environments

For applications requiring stable, long-term oxygen monitoring with minimal drift—such as in industrial bioprocesses, environmental monitoring, or NASA bioreactors—sensors based on [Ru(dpp)3]Cl2 offer a validated advantage. When immobilized in appropriate matrices, these sensors provide exceptional sensitivity (I_N2/I_O2 = 35) and exhibit less than 2% signal drift over six months, reducing the need for frequent recalibration [2]. The compound's high photostability also ensures reliable performance under continuous illumination [3].

Time-Resolved Luminescence Imaging and Biosensing

The exceptionally long luminescence lifetime of [Ru(dpp)3]Cl2 (5.34 μs), which is nearly 9 times longer than the industry standard [Ru(bpy)3]Cl2, makes it ideal for time-resolved luminescence imaging and detection [4]. This property allows for effective temporal gating to eliminate short-lived background autofluorescence, significantly improving the signal-to-noise ratio in complex biological samples and enabling more accurate quantitative measurements [4].

Biosensor Development for Rapid Oxygen Monitoring

The fast response times achievable with [Ru(dpp)3]Cl2-based sensors—as low as 1.0 second for a 95% signal change when optimized with Ag nanoparticles—make this complex suitable for developing rapid-response biosensors and optodes [5]. This is critical for monitoring transient biological events, such as cellular respiration or photosynthesis, where slower sensors would miss dynamic changes in oxygen concentration [5].

Application
Selection Property
Validation Focus
Trace analyte ECL detection
Cathodic ECL sensitivity and dual-mode capability
Detection limit and multi-analyte performance
Long-term optical O2 monitoring
Sensor drift, photostability, and matrix compatibility
Stability in polymer/xerogel hosts and signal drift over months
Time-resolved luminescence imaging
Long luminescence lifetime
Background autofluorescence rejection via temporal gating
Rapid-response O2 optodes
Sensor response time (t95)
Dynamic O2 monitoring in biological or environmental samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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